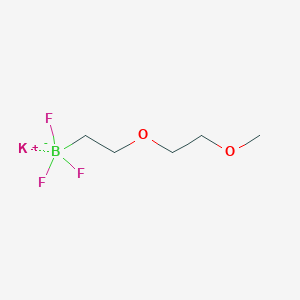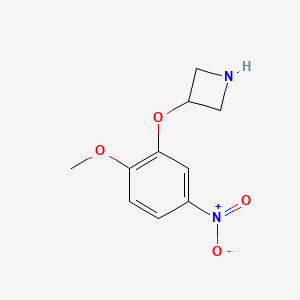
3-(2-Methoxy-5-nitrophenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxy-5-nitrophenoxy)azetidine is an organic compound characterized by the presence of an azetidine ring attached to a methoxy and nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-nitrophenoxy)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-nitrophenol and azetidine.
Reaction Conditions: The phenol group of 2-methoxy-5-nitrophenol is activated using a suitable base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The activated phenol is then reacted with azetidine under controlled temperature conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as precise temperature control and efficient mixing.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxy-5-nitrophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in acidic medium.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of azetidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Methoxy-5-nitrophenoxy)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which 3-(2-Methoxy-5-nitrophenoxy)azetidine exerts its effects depends on its interaction with molecular targets. The azetidine ring and nitrophenoxy group can interact with enzymes, receptors, or other proteins, leading to changes in biological activity. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxyphenoxy)azetidine: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(2-Nitrophenoxy)azetidine:
3-(2-Methoxy-5-chlorophenoxy)azetidine: Contains a chlorine atom instead of a nitro group, leading to different chemical behavior.
Uniqueness
3-(2-Methoxy-5-nitrophenoxy)azetidine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
3-(2-methoxy-5-nitrophenoxy)azetidine |
InChI |
InChI=1S/C10H12N2O4/c1-15-9-3-2-7(12(13)14)4-10(9)16-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 |
InChI-Schlüssel |
OHGZPRUPGIUOOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


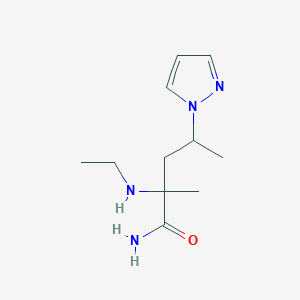

amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)
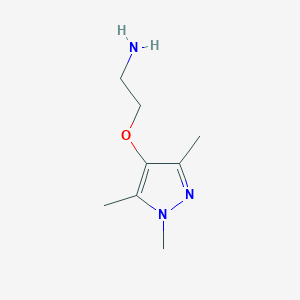
![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
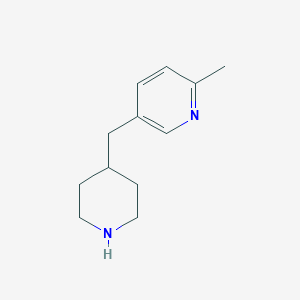
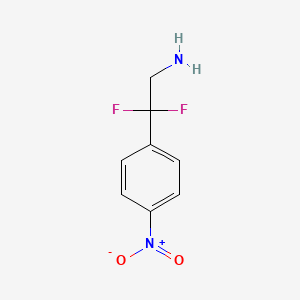
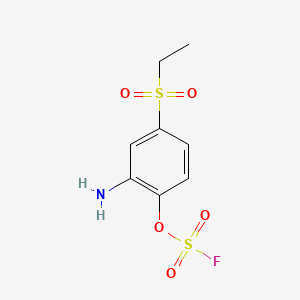

![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)


